Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate
Beschreibung
Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate is a specialized organophosphorus compound characterized by its unique structure, which includes perfluorinated alkyl chains. This compound is known for its exceptional chemical stability and hydrophobic properties, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C36H9F66O4P |
|---|---|
Molekulargewicht |
1790.3 g/mol |
IUPAC-Name |
bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C36H9F66O4P/c1-3(5(37,38)7(41,42)9(45,46)11(49,50)13(53,54)15(57,58)17(61,62)19(65,66)21(69,70)23(73,74)25(77,78)27(81,82)29(85,86)31(89,90)33(93,94)35(97,98)99)105-107(103,104)106-4(2)6(39,40)8(43,44)10(47,48)12(51,52)14(55,56)16(59,60)18(63,64)20(67,68)22(71,72)24(75,76)26(79,80)28(83,84)30(87,88)32(91,92)34(95,96)36(100,101)102/h3-4H,1-2H3,(H,103,104) |
InChI-Schlüssel |
QRHAWHKSPZLYPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OC(C)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate typically involves the reaction of perfluorohexadecyl ethyl alcohol with phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce perfluorohexadecyl ethyl alcohol and phosphoric acid.
Oxidation: It can be oxidized to form perfluorohexadecyl ethyl phosphate.
Substitution: The compound can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions at elevated temperatures.
Oxidation: Conducted using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves the use of nucleophiles like amines or alcohols under mild conditions
Major Products Formed
Hydrolysis: Perfluorohexadecyl ethyl alcohol and phosphoric acid.
Oxidation: Perfluorohexadecyl ethyl phosphate.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid bilayers due to its hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of water-repellent coatings, lubricants, and specialty polymers .
Wirkmechanismus
The mechanism of action of Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate involves its interaction with hydrophobic surfaces and molecules. The perfluorinated alkyl chains provide strong hydrophobic interactions, allowing the compound to form stable monolayers and bilayers. This property is exploited in various applications, such as creating water-repellent surfaces and stabilizing emulsions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluorooctanoic Acid (PFOA)
- Perfluorooctanesulfonic Acid (PFOS)
- Perfluorodecanoic Acid (PFDA)
Uniqueness
Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate stands out due to its longer perfluorinated alkyl chains, which provide enhanced hydrophobicity and stability compared to shorter-chain compounds like PFOA and PFOS. This makes it particularly useful in applications requiring extreme chemical resistance and low surface energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
